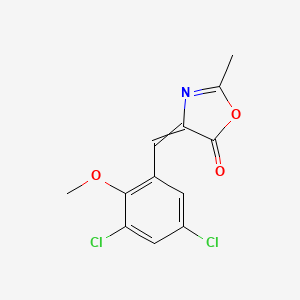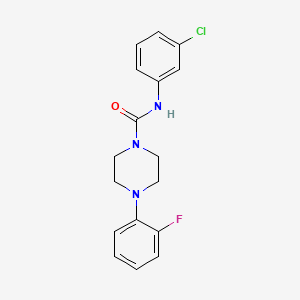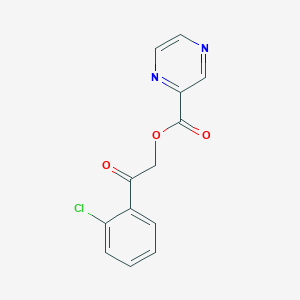
4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one is a chemical compound that has been used in various scientific research applications. It is a heterocyclic compound that contains an oxazole ring and a benzylidene group. This compound has been synthesized using different methods, and it has been found to have several biochemical and physiological effects.
作用机制
The mechanism of action of 4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting certain enzymes such as topoisomerase II and HDACs. It has also been proposed that this compound interacts with certain receptors such as GABA receptors and NMDA receptors.
Biochemical and Physiological Effects:
4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and cell cycle arrest. It has also been found to have neuroprotective properties, and it has been tested against different neurodegenerative diseases. In addition, this compound has been found to have anti-inflammatory properties and it has been tested against different inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. Another advantage is its neuroprotective properties, which makes it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to certain cell lines, and this limits its use in certain experiments.
未来方向
There are several future directions for the research on 4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one. One direction is the development of new anti-cancer drugs based on this compound. Another direction is the development of drugs for the treatment of neurodegenerative diseases. In addition, more research is needed to understand the mechanism of action of this compound and its interaction with different receptors and enzymes. Furthermore, more research is needed to explore the potential use of this compound in the treatment of different inflammatory diseases.
合成方法
The synthesis of 4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one has been reported using different methods. One of the methods involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with methyl glycinate in the presence of acetic acid. The resulting product is then treated with phosphorus oxychloride and triethylamine to obtain the final product. Another method involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with methyl isocyanate in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with phosphorus oxychloride to obtain the final product.
科学研究应用
4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one has been used in several scientific research applications. One of the applications is in the field of cancer research. This compound has been found to have anti-cancer properties, and it has been tested against different cancer cell lines. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Another application is in the field of neuroscience. This compound has been found to have neuroprotective properties, and it has been tested against different neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-[(3,5-dichloro-2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-6-15-10(12(16)18-6)4-7-3-8(13)5-9(14)11(7)17-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWGHBBIXWOXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=C(C(=CC(=C2)Cl)Cl)OC)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dichloro-2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)
![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)

![(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5877311.png)



![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)


![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)